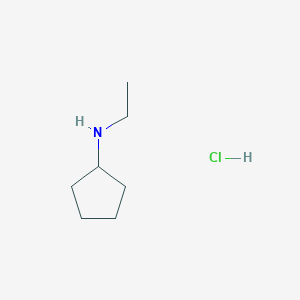![molecular formula C16H18N2 B1357541 {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine CAS No. 937599-95-6](/img/structure/B1357541.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is a compound with the molecular formula C16H18N2 and a molecular weight of 238.33 . It is also known by the synonym "(2-(3,4-DIHYDROQUINOLIN-1(2H)-YL)PHENYL)METHANAMINE" .
Molecular Structure Analysis
The molecular structure of “{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is characterized by a 2-phenyl-3,4-dihydro-2H-1-quinoline moiety . Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" and its derivatives are involved in various chemical synthesis processes and have been utilized for their chemical properties. For instance:
- Synthesis of Chemical Compounds : A study outlined an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives, emphasizing mild conditions and minimal pollution, leading to the production of new compounds (Zhou et al., 2013).
- Catalysis in Chemical Reactions : Certain 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones have been synthesized and evaluated for their selectivity as A3 adenosine receptor antagonists, showing promising results in biochemical assays, which could have implications in various chemical and biological processes (Baraldi et al., 2005).
Biochemical Applications
The compound has also shown potential in various biochemical applications:
- Photo-luminescence and Magnetic Properties : A series of Ln2 complexes based on an 8-hydroxyquinoline derivative have been studied for their photo-luminescence and magnetic properties. These complexes exhibit characteristic luminescence and slow magnetic relaxation behavior, indicating potential applications in materials science and magnetic studies (Chu et al., 2018).
- Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and demonstrated variable antibacterial and antifungal activities, suggesting their potential application in combating microbial infections (Visagaperumal et al., 2010).
Material Science and Nanotechnology
The compound and its derivatives have shown promise in the field of material science and nanotechnology:
- Metal Complex Formation : The formation of lanthanide complexes with specific formulas, showcasing distinct luminescence and magnetic properties, indicates potential applications in material science and nanotechnology (Chu et al., 2018).
Chemical Sensing and Analytical Applications
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" derivatives have been used in the development of chemical sensors:
- Chemosensors for Metal Ions : An anthracene-based receptor was synthesized to function as a highly selective chemosensor for Zn2+, displaying a distinct fluorescence enhancement and shift in the presence of Zn2+, which could be invaluable in analytical chemistry for detecting specific metal ions (Kim et al., 2013).
Propiedades
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-12-14-7-2-4-10-16(14)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDJFSKZLCZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

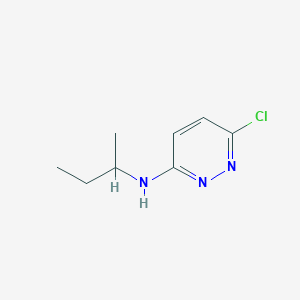
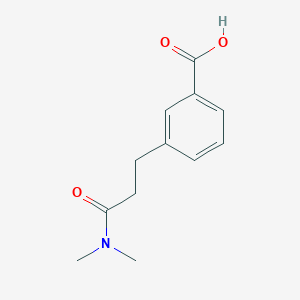

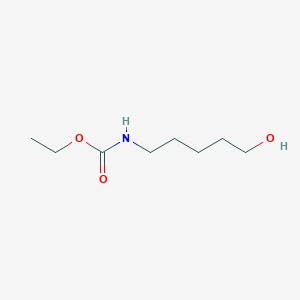

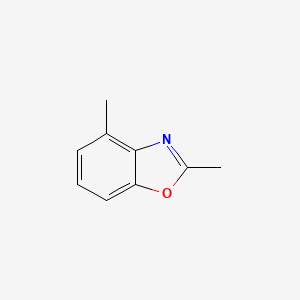
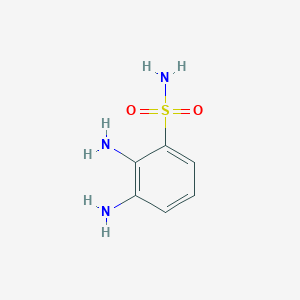

![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)

![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)

